6H-Thieno[2,3-b]thiopyran
Description
Significance of Sulfur-Containing Fused Bicyclic Systems in Organic Chemistry
Sulfur-containing fused bicyclic systems are a prominent class of heterocyclic compounds that have garnered considerable attention in the field of organic chemistry. researchgate.net These structures, which feature two rings sharing a common bond and contain at least one sulfur atom in each ring, exhibit a wide array of chemical and physical properties. Their significance stems from their diverse biological activities and their utility as building blocks in the synthesis of more complex molecules. researchgate.netacs.org The presence of sulfur atoms imparts unique electronic and steric characteristics to these molecules, influencing their reactivity and potential as therapeutic agents. nih.gov Many sulfur-containing heterocycles are key components in pharmaceuticals, agrochemicals, and materials science. ontosight.aicymitquimica.com The development of efficient synthetic routes to these bicyclic systems is an active area of research, driven by the continuous demand for novel compounds with specific functions. acs.org
Overview of Thienothiopyran Ring Systems
Thienothiopyran ring systems are a specific category of sulfur-containing fused bicyclic heterocycles where a thiophene (B33073) ring is fused to a thiopyran ring. ontosight.ai This fusion can result in several isomers depending on the points of attachment between the two rings. The thieno[2,3-b]thiopyran system, for instance, involves the fusion of the thiophene ring at its 2 and 3 positions to the 'b' face of the thiopyran ring. ontosight.ai These compounds are of significant interest due to their presence in various biologically active molecules, including carbonic anhydrase inhibitors. researchgate.netmdpi.com The synthesis and chemical modifications of thienothiopyran derivatives are extensively studied to explore their structure-activity relationships and to develop new therapeutic agents. ontosight.aiacs.org
Structural Characteristics of 6H-Thieno[2,3-b]thiopyran
This compound is a specific isomer of the thienothiopyran family with the chemical formula C₇H₆S₂. nih.gov Its core structure consists of a thiophene ring fused to a thiopyran ring. The "6H" designation indicates that the sixth position of the thiopyran ring is saturated with a hydrogen atom, creating a methylene (B1212753) group at that position. This feature distinguishes it from its fully unsaturated or other partially saturated analogues. The fusion of the electron-rich thiophene ring with the thiopyran ring results in a unique electronic distribution that influences its chemical reactivity and spectroscopic properties. The geometry of the fused system is relatively planar, although the thiopyran ring can adopt different conformations depending on the substitution pattern.
Chemical and Physical Properties of this compound and its Derivatives
While specific data for the unsubstituted this compound is limited, the properties of its derivatives provide valuable insights into the characteristics of this heterocyclic system.
| Derivative | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Boiling Point (°C) | Density (g/cm³) |
|---|---|---|---|---|---|
| (6S)-6-methyl-5,6-dihydrothieno[2,3-b]thiopyran-4-one | C₈H₈OS₂ | 184.28 | 307.5 at 760 mmHg | 1.3 | |
| (4S,6S)-4H-Thieno[2,3-b]-thiopyran-4-ol-5,6-dihydro-6-methyl-7,7-dioxide | C₈H₁₀O₃S₂ | 218.29 | 154-155 | 433.3 at 760 mmHg | 1.462 |
| N-[(4S,6S)-6-Methyl-7,7-dioxo-2-sulfamoyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-yl]acetamide | C₁₀H₁₄N₂O₅S₃ | 350.43 | 250 | 1.62 |
Spectroscopic Data of this compound Derivatives
Spectroscopic techniques are crucial for the structural elucidation of thieno[2,3-b]thiopyran derivatives.
¹H NMR Spectroscopy
The ¹H NMR spectra of thieno[2,3-b]thiopyran derivatives show characteristic signals for the protons on both the thiophene and thiopyran rings. For instance, in 4-(phenoxymethyl)-6H-thieno[2,3-b]thiopyran, the protons of the -SCH₂- group appear as a doublet at δ 3.52 ppm, while the vinyl proton gives a triplet at δ 5.83 ppm. semanticscholar.org The protons on the thiophene ring typically appear as doublets in the aromatic region. semanticscholar.org
¹³C NMR Spectroscopy
The ¹³C NMR spectra provide information about the carbon framework. In 4-(4-tert-butylphenoxymethyl)-6H-thieno[2,3-b]thiopyran, the carbon signals for the thiophene and thiopyran rings are well-resolved, appearing in the range of δ 30-159 ppm. semanticscholar.org
Infrared (IR) Spectroscopy
IR spectroscopy is useful for identifying functional groups. In 4-(phenoxymethyl)-6H-thieno[2,3-b]thiopyran, characteristic absorption bands are observed around 1493 cm⁻¹ and 2923 cm⁻¹. semanticscholar.org For derivatives containing a sulfonyl group, strong absorption bands for the S=O stretch are typically seen.
Mass Spectrometry
Mass spectrometry confirms the molecular weight of the compounds. The mass spectrum of 4-(phenoxymethyl)-6H-thieno[2,3-b]thiopyran shows the molecular ion peak (M⁺) at m/z = 274. semanticscholar.org
| Derivative | ¹H NMR (δ ppm) | ¹³C NMR (δ ppm) | IR (cm⁻¹) | Mass Spec (m/z) |
|---|---|---|---|---|
| 4-(phenoxymethyl)-6H-thieno[2,3-b]thiopyran | 3.52 (d, 2H), 4.72 (s, 2H), 5.83 (t, 1H), 6.97-7.23 (m, 6H) | 1493, 2923 | 274 (M⁺) | |
| 4-(4-tert-butylphenoxymethyl)-6H-thieno[2,3-b]thiopyran | 1.32 (s, 9H), 3.52 (d, 2H), 4.76 (s, 2H), 5.86 (t, 1H), 6.92 (d, 2H), 7.05 (d, 1H), 7.12 (d, 1H), 7.33 (d, 2H) | 30.02, 34.0, 36.55, 72.06, 116.77, 117.51, 123.86, 126.78, 128.55, 128.74, 132.99, 135.17, 136.95, 146.77, 158.76 | 1495, 2927 | 316 (M⁺) |
Synthesis of Thieno[2,3-b]thiopyrans
The synthesis of the thieno[2,3-b]thiopyran ring system can be achieved through various synthetic strategies. One common approach involves the thio-Claisen rearrangement of 2-[(4-aryloxy-2-butynyl)sulfanyl]thiophene, which yields substituted 6H-thieno[2,3-b]thiopyrans. semanticscholar.org Another method involves the reaction of deprotonated methyl 3-(2,5-dichlorothien-3-yl)-3-oxopropanoate with aryl isothiocyanates to form thieno[2,3-b]thiopyran-4-one (B13878582) derivatives. researchgate.net Furthermore, multi-step synthetic routes starting from simple thiophene derivatives have been developed to produce complex thieno[2,3-b]thiopyran-based drugs like Dorzolamide (B1670892). jopcr.com
Reactions of the Thieno[2,3-b]thiopyran System
The thieno[2,3-b]thiopyran ring system can undergo a variety of chemical transformations, allowing for the synthesis of a wide range of derivatives. The presence of two sulfur atoms and the fused ring structure influences its reactivity.
Oxidation
The sulfur atoms in the thieno[2,3-b]thiopyran ring system can be oxidized to form sulfoxides and sulfones. For example, derivatives of this compound can be oxidized to the corresponding 7,7-dioxides, which are important intermediates in the synthesis of carbonic anhydrase inhibitors. evitachem.comcymitquimica.com
Substitution Reactions
The thiophene ring is susceptible to electrophilic substitution reactions, while the thiopyran ring can undergo nucleophilic substitution, particularly when activated by electron-withdrawing groups. smolecule.com For instance, the amino group in certain derivatives can act as a nucleophile in substitution reactions. smolecule.com
Reduction
The carbonyl group in thieno[2,3-b]thiopyran-4-one derivatives can be reduced to a hydroxyl group. This reaction is a key step in the synthesis of various biologically active compounds.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C7H6S2 |
|---|---|
Molecular Weight |
154.3 g/mol |
IUPAC Name |
6H-thieno[2,3-b]thiopyran |
InChI |
InChI=1S/C7H6S2/c1-2-6-3-5-9-7(6)8-4-1/h1-3,5H,4H2 |
InChI Key |
DHKAFWKGBLDISJ-UHFFFAOYSA-N |
Canonical SMILES |
C1C=CC2=C(S1)SC=C2 |
Origin of Product |
United States |
Synthetic Methodologies for 6h Thieno 2,3 B Thiopyran and Its Derivatives
Established Synthetic Routes to the 6H-Thieno[2,3-b]thiopyran Core
The formation of the this compound core is most commonly achieved through reactions that form one of the heterocyclic rings onto a pre-existing thiophene (B33073) or thiopyran precursor.
Cyclization Reactions for Ring Formation
Cyclization reactions are a cornerstone in the synthesis of the this compound framework, offering diverse approaches to construct the thiopyran ring fused to a thiophene ring.
One established method involves the reaction of a thiophene derivative bearing a reactive side chain with a thiol-containing species. For instance, the synthesis of thieno[2,3-b]thiophene (B1266192) derivatives, a related class of compounds, has been achieved by reacting 3-bromothiophene (B43185) with reagents like methyl 2-bromoacetate and elemental sulfur, followed by cyclization steps. acs.org A similar strategy can be envisioned for this compound, where a suitably substituted thiophene undergoes condensation and cyclization with a three-carbon component containing a thiol or a precursor group.
Intramolecular annulation, or the formation of a ring from a single molecule, is a powerful tool for constructing the this compound system. This can involve the cyclization of a thiophene derivative with a tethered side chain that can react with the thiophene ring. researchgate.net A notable example is the palladium-catalyzed intramolecular C-S coupling of α-allyl-β′-oxodithioesters, which selectively yields six-membered thiopyran skeletons. acs.org Another approach involves the acid-catalyzed cyclization of intermediates like methyl 2-(2-formylthien-3-ylthio)acetate to form the thieno[3,2-b]thiophene (B52689) ring system, a strategy that can be adapted for the synthesis of thieno[2,3-b]thiopyrans. acs.org
The table below summarizes an example of an intramolecular annulation approach.
| Starting Material | Catalyst/Reagent | Product | Yield | Reference |
| α-allyl-β′-oxodithioester | Palladium catalyst | 4H-thiopyran derivative | High | acs.org |
| Methyl 2-(2-formylthien-3-ylthio)acetate | Acid catalyst | Methyl thieno[3,2-b]thiophene-2-carboxylate | - | acs.org |
Friedel-Crafts acylation is a classic method for forming carbon-carbon bonds on aromatic rings and can be adapted for the synthesis of the this compound core. wikipedia.org This typically involves the intramolecular acylation of a thiophene derivative bearing a carboxylic acid or acyl chloride side chain. For example, the synthesis of variants containing a thiophene moiety has been achieved through the Friedel-Crafts acylation of methylthio(benzo)thiophenes with cinnamoyl chloride, followed by further reaction steps to induce cyclization. nih.gov This method is particularly useful for creating thieno[2,3-b]thiopyran-4-one (B13878582) derivatives. researchgate.net A research article also describes a straightforward approach for the synthesis of novel fused thiopyrano [2, 3-b] indole (B1671886) derivatives from the Intramolecular Friedel-Crafts acylation. dntb.gov.ua
Below is a table detailing a Friedel-Crafts acylation approach.
| Reactant 1 | Reactant 2 | Catalyst | Product | Reference |
| Methylthio(benzo)thiophene | Cinnamoyl chloride | Lewis Acid | Ketone intermediate for cyclization | nih.gov |
| 2,5-dichlorothiophene | Acetylation reagent | Lewis Acid | Intermediate for thieno[2,3-b]thiopyran-4-one | researchgate.net |
Multicomponent Reaction Protocols
Multicomponent reactions (MCRs), where multiple starting materials react in a single step to form a complex product, offer an efficient route to substituted this compound derivatives. These reactions are highly atom-economical and can quickly generate molecular diversity. researchgate.net For instance, the synthesis of thieno[2,3-b]pyridine (B153569) derivatives has been achieved through a multicomponent condensation of malononitrile, hydrogen sulfide (B99878), an aldehyde, and a halide. nih.gov A similar strategy could be employed for the synthesis of the this compound core by selecting appropriate starting materials. The development of a water-mediated and catalyst-free one-pot multicomponent reaction has also been reported for accessing diverse and densely functionalized pyridodipyrimidines, showcasing the potential of green chemistry in such syntheses. acs.org Furthermore, a magnetic nanoparticle-supported deep eutectic solvent has been used as a green catalyst for the one-pot multicomponent synthesis of thieno[2,3-b]indoles. rsc.org
Electrosynthesis Methods
Electrosynthesis provides an alternative, reagent-free method for constructing heterocyclic systems. This technique uses an electric current to drive chemical reactions. While specific examples for the direct electrosynthesis of the parent this compound are not extensively documented, the electrosynthesis of thiopyrans from four components using a platinum electrode and lithium perchlorate (B79767) as an electrolyte has been reported, indicating the feasibility of this approach. researchgate.net Electrosynthesis has also been employed for the preparation of electrochromic polymer membranes based on carbazole (B46965) and thiophene derivatives. mdpi.com This method offers a potentially greener and more controlled route to the this compound scaffold and its derivatives.
Application of Organometallic Reagents in Core Construction
The construction of the fused thieno[2,3-b]thiopyran ring system often utilizes organometallic reagents to facilitate key bond-forming reactions. A notable strategy involves the use of Grignard reagents. For instance, an improved process for synthesizing derivatives like Dorzolamide (B1670892) starts with 2-bromothiophene. This starting material is reacted with magnesium metal to generate the corresponding thiophenyl Grignard reagent. google.comgoogle.com This highly reactive organometallic intermediate is then treated in situ with elemental sulfur and subsequently with crotonic acid in the presence of a base to construct the thiopyran ring fused to the initial thiophene ring. google.com This method provides a direct route to the core structure of 4H-thieno[2,3-b]thiopyran-4-one derivatives.
Organolithium reagents also play a significant role, although sometimes in ring-opening reactions rather than construction. Studies have shown that organolithium reagents can attack the sulfur atoms of the fused thieno[2,3-b]thiophene system, leading to a cleavage of the thiophene ring. researchgate.net This reactivity highlights the influence of organometallic reagents on the stability and transformation of the core structure.
Enantioselective and Stereoselective Synthesis Approaches
Given that many biologically active derivatives of this compound are chiral, significant research has been dedicated to methods that control the stereochemistry of the molecule. These enantioselective and stereoselective approaches are crucial for producing specific stereoisomers, which often exhibit vastly different pharmacological activities.
The stereoselective reduction of keto intermediates is a pivotal step in many synthetic routes. The use of chiral catalysts allows for the conversion of a prochiral ketone into a specific chiral alcohol. One such process for obtaining a chiral hydroxysulfone intermediate involves the reduction of 5,6-dihydro-6-methyl-4H-thieno[2,3-b]thiopyran-4-one-7,7-dioxide. This reduction is achieved using a borane (B79455) derivative, such as a borane-methyl sulfide complex, in the presence of a chiral oxazaborolidine catalyst. acs.org The catalyst creates a chiral environment, directing the hydride attack to one face of the ketone and yielding the desired cis-hydroxy enantiomer with high selectivity. acs.org
Biocatalysis offers an alternative, environmentally benign approach. Whole-cell mediated bioreduction using various microorganisms, particularly filamentous fungi like Penicillium citrinum and P. decumbens, has been successfully employed. acs.org In these processes, the keto intermediate, (6S)-5,6-Dihydro-6-methyl-4H-thieno[2,3-b]thiopyran-4-one 7,7-dioxide, is added to a fermentation broth, where enzymes from the microorganism perform a highly stereoselective reduction to the corresponding hydroxy compound, achieving conversions up to 100%. acs.org
A remarkably stereoselective solvolysis reaction has been identified as a key step in the synthesis of intermediates for dorzolamide. researchgate.netuwindsor.ca This pathway allows for the production of the diastereomerically pure (4S,6S)-methyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-ol-7,7-dioxide from mixtures of cis/trans acetate (B1210297) precursors. researchgate.netwikipedia.org The reaction involves the solvolysis of (6S)-6-methyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-yl acetate in a solvent system such as an acetone (B3395972)/phosphate (B84403) buffer mixture. google.comresearchgate.net
Mechanistic studies, including the correlation of solvolysis rate constants with solvent ionizing power (Y_OTs_ values) and the trapping of the reaction intermediate with sodium azide (B81097), indicate that the reaction proceeds through an S_N_1-like pathway. google.comresearchgate.netuwindsor.ca This pathway involves the formation of a planar, achiral carbocation intermediate, which is then attacked by the solvent (water) to form the alcohol. The stereoselectivity arises from the preferred direction of this attack, leading to the desired trans-isomer as the major product. researchgate.net
Chiral auxiliaries are chemical compounds that are temporarily incorporated into a substrate to direct a subsequent stereoselective reaction. After the desired chiral center is created, the auxiliary is removed. researchgate.netscielo.org.mx For the synthesis of thieno[2,3-b]thiopyran derivatives, sulfur-based chiral auxiliaries such as 1,3-thiazolidine-2-thiones are particularly relevant. nih.gov These auxiliaries, often derived from amino acids, are effective in controlling the stereochemistry of reactions like aldol (B89426) additions and Michael additions. nih.gov Cysteine-derived oxazolidinone auxiliaries have also been shown to be effective in a wide range of asymmetric transformations. google.com
Camphor-derived auxiliaries, which provide a rigid chiral scaffold, are also employed in asymmetric synthesis. harvard.edu Specifically, camphor-derived sulfur-containing molecules have been synthesized for potential use as chiral controllers. uwindsor.ca The use of such auxiliaries can direct alkylation or other bond-forming reactions to occur on a specific face of the molecule, thereby creating the desired stereoisomer. acs.org
The control of the ratio between diastereomers is a critical aspect of synthesizing complex molecules like dorzolamide, which has two stereocenters. The stereoselective solvolysis of acetate precursors of thieno[2,3-b]thiopyran derivatives is a powerful method for achieving high diastereomeric purity. researchgate.netwikipedia.org
Research has shown that this solvolysis can yield the desired trans-alcohol with a high diastereomeric ratio (up to 95:5) even when starting from a nearly 1:1 mixture of cis and trans acetate diastereomers. researchgate.netwikipedia.org The efficiency of this stereochemical control is dependent on the solvent system. For example, using a mixture of 2,2,2-trifluoroethanol (B45653) (TFE) and a phosphate buffer can yield the product with a cis/trans ratio as low as 5:95. researchgate.net This demonstrates a robust method for obtaining diastereomerically pure intermediates, which is often a significant challenge in multi-step synthesis. wikipedia.org The high selectivity for the (4S,6S)-configuration is crucial, as this diastereomer exhibits superior biological activity compared to the others. tandfonline.com
| Solvent System | Temperature (°C) | Resulting cis:trans Ratio | Reference |
|---|---|---|---|
| Acetone/Phosphate Buffer (52:48 cis/trans start) | N/A | 16:84 (recovered ester) | researchgate.net |
| TFE/Phosphate Buffer (40:60) | 25 | 6:94 | researchgate.net |
| TFE/Phosphate Buffer (40:60) | 10 | 5:95 | researchgate.net |
Functionalization Strategies for this compound Derivatives
Once the core thieno[2,3-b]thiopyran structure is synthesized, it can be further modified or functionalized to introduce specific chemical groups that impart desired properties. These strategies are essential for developing analogues with enhanced biological activity or other functionalities.
Common functionalization steps include oxidation and substitution. For instance, in the synthesis of dorzolamide, the sulfur atom in the thiopyran ring is oxidized to a sulfone (7,7-dioxide). acs.org The thiophene ring can undergo electrophilic substitution reactions, such as chlorosulfonylation, to introduce a sulfonamide group, which is a key functional group for carbonic anhydrase inhibition. scielo.org.mx
Other functionalization approaches include the introduction of phosphonate (B1237965) groups to create novel thiophene and thieno[2,3-b]thiopyran derivatives. oup.com The amino group on certain derivatives can act as a nucleophile, allowing for further substitution reactions, while ester groups can be modified through reactions like esterification. longdom.org Palladium-catalyzed reactions, such as the Suzuki reaction, can be used to attach various aryl groups, creating a library of derivatives for structure-activity relationship studies. These diverse functionalization strategies allow chemists to fine-tune the molecular properties of the this compound scaffold.
Substitution Reactions on the Core Structure
The inherent reactivity of the thieno[2,3-b]thiopyran nucleus allows for various substitution reactions, enabling the introduction of a wide array of functional groups. Both electrophilic and nucleophilic substitution reactions have been successfully employed to modify the scaffold.
Electrophilic Substitution: The thiophene ring within the thieno[2,3-b]thiopyran system is electron-rich, making it susceptible to electrophilic attack. evitachem.com Density Functional Theory (DFT) studies have shown that the α-carbon atoms of the thiophene ring are the preferred sites for electrophilic aromatic substitution, both kinetically and thermodynamically. colab.wsresearchgate.net This regioselectivity is crucial for the controlled functionalization of the molecule. For instance, halogenation, a common electrophilic substitution, is a key step in preparing aryl halides, which are important precursors in the synthesis of agrochemicals and pharmaceuticals. colab.ws
Nucleophilic Substitution: The thieno[2,3-b]thiopyran core can also undergo nucleophilic substitution reactions, particularly when suitable leaving groups are present. The amino group in derivatives like ethyl 6-amino-2,3-dihydro-4H-thieno[2,3-b]thiopyran-5-carboxylate 1-oxide can act as a nucleophile in reactions with electrophiles. smolecule.com Furthermore, the hydroxyl group in intermediates like cis-4-hydroxy-6-methyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran-7,7-dioxide can be converted into a leaving group to facilitate bimolecular nucleophilic substitution with amines, such as ethylamine. google.com This reaction is a key step in the synthesis of dorzolamide. google.com Compounds with a sulfone group may also undergo nucleophilic attack under basic conditions. evitachem.com
Oxidation and Reduction Transformations
Oxidation and reduction reactions are fundamental transformations in the synthesis of various this compound derivatives, allowing for the interconversion of different oxidation states of the sulfur atom and modification of other functional groups.
Oxidation: The sulfur atom in the thiopyran ring can be readily oxidized to form sulfoxides and sulfones (dioxides). smolecule.comsmolecule.com This is often achieved using oxidizing agents like hydrogen peroxide, potassium permanganate, or m-chloroperbenzoic acid. For example, the synthesis of dorzolamide intermediates involves the oxidation of a thienothiopyran to its corresponding 7,7-dioxide derivative. This transformation is crucial as the sulfone group is a key feature for the biological activity of dorzolamide. evitachem.com
Reduction: The reduction of carbonyl groups and sulfoxides/sulfones within the thieno[2,3-b]thiopyran framework is a widely used strategy. Ketone functionalities, such as the one in 5,6-dihydro-6-methyl-4H-thieno[2,3-b]thiopyran-4-one-7,7-dioxide, can be reduced to the corresponding alcohol using reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). google.com The stereochemical outcome of this reduction can be controlled to yield specific diastereomers, which is critical in the synthesis of chiral drugs like dorzolamide. google.comgoogle.com For instance, the use of specific reducing agents can selectively produce the cis-hydroxy derivative. google.comgoogle.com Microbial reduction has also been employed for the stereoselective synthesis of hydroxylated thienothiopyran derivatives. smolecule.comgoogle.com
| Transformation | Reagent(s) | Product Functional Group | Reference |
|---|---|---|---|
| Oxidation of thiopyran | Hydrogen peroxide, Potassium permanganate, m-CPBA | Sulfoxide, Sulfone (Dioxide) | |
| Reduction of ketone | Sodium borohydride (NaBH₄), Lithium aluminum hydride (LiAlH₄) | Alcohol | google.com |
| Microbial reduction of ketone | Microorganisms (e.g., Cryptococcus) | Chiral alcohol | smolecule.comgoogle.com |
Derivatization via Activated Intermediates
The use of activated intermediates is a powerful strategy for the functionalization of the this compound core, enabling the formation of carbon-carbon and carbon-heteroatom bonds.
One common approach involves the generation of a lithiated thiophene intermediate. jopcr.com This organometallic species is highly nucleophilic and can react with a variety of electrophiles to introduce new substituents. For example, lithiation at the 2-position of the thiophene ring, followed by reaction with an electrophile, is a key step in the synthesis of various derivatives. researchgate.net
Cross-coupling reactions, such as the Sonogashira coupling, have also been employed to introduce arylalkynyl groups onto the thieno[2,3-b]pyrazine (B153567) core, a related heterocyclic system. mdpi.com This palladium/copper-catalyzed reaction is followed by a cyclization step to form tricyclic lactones. mdpi.com While this example is on a related scaffold, similar strategies could be envisioned for the derivatization of thieno[2,3-b]thiopyrans.
Another important method involves the Ritter reaction, where a hydroxyl group is reacted with acetonitrile (B52724) in the presence of a strong acid to form an acetamide (B32628) group. google.com This reaction has been utilized in the synthesis of precursors for dorzolamide. google.com
Regioselective Functionalization Techniques
Controlling the position of newly introduced functional groups is a critical aspect of synthesizing complex molecules. Several regioselective functionalization techniques have been developed for the thieno[2,3-b]thiopyran system.
As mentioned earlier, DFT calculations predict that electrophilic substitution preferentially occurs at the α-positions of the thiophene ring. colab.wsresearchgate.net This inherent reactivity provides a degree of regioselectivity.
Furthermore, directed metalation strategies can be employed to achieve high regioselectivity. By using a directing group, it is possible to deprotonate a specific position on the ring, which can then be functionalized. For instance, the use of a borocanyl group has been shown to direct lithiation to the 2-position of a thiophene ring. researchgate.net
Catalyst-controlled reactions also offer a powerful tool for regioselective synthesis. In the synthesis of related thiopyran frameworks, different catalytic systems have been used to achieve either five-membered dihydrothiophene or six-membered thiopyran skeletons from the same starting material through selective C-S bond formation. acs.org Specifically, palladium catalysts can activate a Cδ–H bond, while Lewis acids like BF₃·Et₂O can activate an allylic double bond, leading to different cyclization pathways. acs.org
Process Optimization and Scalability in Synthesis
Moving from a laboratory-scale synthesis to a large-scale industrial process requires careful optimization of reaction conditions to maximize yield, purity, and efficiency while minimizing costs and environmental impact.
Yield Enhancement Strategies
Several strategies can be employed to improve the yield of this compound derivatives. A systematic optimization of reaction parameters such as temperature, reaction time, and reagent stoichiometry is often the first step. For example, in the synthesis of an intermediate for dorzolamide, route optimization, including the maximization of reaction conditions, led to a significant increase in yield from 40% to 60%. jopcr.com
The choice of reagents can also have a dramatic impact on yield. In the synthesis of functionalized thieno[2,3-b]indoles, a related class of compounds, screening of various organic and inorganic bases revealed that potassium carbonate (K₂CO₃) was the most effective in promoting the reaction and providing a good yield. acs.org The addition of additives, such as acetic acid or water, has also been shown to improve yields and shorten reaction times in certain cases. acs.org
| Reaction | Optimization Strategy | Result | Reference |
|---|---|---|---|
| Synthesis of (S)-5,6-dihydro-6-methylthieno[2,3-b]thiopyran-4-one | Route optimization, maximization of reaction conditions | Yield increased from 40% to 60% | jopcr.com |
| Synthesis of functionalized thieno[2,3-b]indoles | Screening of bases and additives | K₂CO₃ found to be optimal base; addition of H₂O improved yield | acs.org |
| Synthesis of tricyclic lactones | Tandem one-pot reaction | Good yields (50-63%) | mdpi.com |
Solvent System Selection and Optimization
The choice of solvent is a critical parameter in chemical synthesis, influencing reaction rates, yields, and even the stereochemical outcome of a reaction. nih.govacs.org In the synthesis of thieno[2,3-b]thiopyran derivatives, a variety of organic solvents have been employed, including tetrahydrofuran (B95107) (THF), methanol, toluene, and acetonitrile. acs.orggoogle.com
The selection of the optimal solvent often involves screening a range of candidates. For the synthesis of functionalized thieno[2,3-b]indoles, acetonitrile was found to be the most suitable solvent, providing a better yield compared to THF, methanol, or toluene. acs.org
Solvent mixtures can also be used to fine-tune the reaction environment. In the stereoselective solvolysis of a dorzolamide intermediate, a mixture of acetone and a phosphate buffer was found to be a remarkably effective solvent system. nih.govunibo.itacs.org The ratio of the solvents in the mixture was shown to influence the diastereomeric ratio of the product. nih.gov For example, using a 40:60 mixture of 2,2,2-trifluoroethanol (TFE) and a phosphate buffer resulted in a higher proportion of the desired trans-isomer. nih.gov
In recent years, there has been a growing emphasis on "green chemistry," which encourages the use of environmentally benign solvents. Water is an attractive green solvent due to its non-toxic, non-flammable, and inexpensive nature. rsc.org While the hydrophobicity of many organic substrates can be a limitation, the use of surfactants can help to overcome this issue. rsc.org An efficient, one-pot synthesis of 3-amino/hydroxy thieno[3,2-c]pyrans has been developed in water, demonstrating the potential for aqueous synthesis in this area. rsc.org
Reaction Condition Tuning (Temperature, Time, Stirring)
The successful synthesis of this compound and its derivatives is highly dependent on the precise control of reaction conditions. Parameters such as temperature, reaction duration, and stirring are critical variables that are fine-tuned to maximize product yield and purity, while minimizing the formation of byproducts. jopcr.com
Temperature: Temperature control is crucial across various synthetic steps. For instance, in the preparation of the intermediate (S)-5,6-dihydro-6-methylthieno[2,3-b]thiopyran-4-one, the initial reaction of methyl (R)-3-hydroxybutyrate with p-toluenesulfonyl chloride is conducted at temperatures below -5°C. jopcr.com Subsequently, the reaction mixture is stirred at a slightly higher temperature range of 0-5°C. jopcr.com The final cyclization step to form the thiopyranone ring involves the addition of stannic chloride at a controlled temperature of -10°C. jopcr.com In other synthetic pathways, such as the reduction of a keto group to a hydroxyl group, the reaction temperature can range from -75°C to 35°C. google.com Specifically, using sodium borohydride (NaBH₄) in methanol, the temperature for this reduction is maintained between -5°C and 20°C. google.com Similarly, during the oxidation of the thiopyran ring to a sulfone using hydrogen peroxide, the temperature is kept below 10°C or 20°C to prevent over-oxidation. google.com
Time: The duration of a reaction is another key factor that is optimized for each synthetic step. The reaction to form methyl (R)-3-(p-toluenesulfonyloxy)butyrate requires a stirring time of 24 hours to proceed to completion. jopcr.com Reduction reactions can vary significantly in duration, from as short as 15 minutes to as long as 12 hours, depending on the specific reagents and substrate. google.com In a specific Ritter reaction step used in the synthesis of a dorzolamide intermediate, the mixture is stirred for 2 hours at 15-20°C, followed by an additional 3 hours at 20-22°C to ensure the reaction is complete. google.com A subsequent reduction step in the same synthesis requires stirring for 5 hours at 0-5°C, followed by a prolonged period of 12-18 hours at 30-35°C. google.com
Stirring: While less frequently detailed in literature than temperature and time, adequate stirring is implicit for ensuring homogeneity in the reaction mixture, which is essential for efficient heat and mass transfer. This is particularly important in multi-phase reactions or when reagents are added portion-wise to control the reaction rate and temperature. Mechanical stirring is standard practice, and its rate is optimized to ensure that reactants are well-mixed, leading to improved yields and reproducibility. The optimization of stirring time, in conjunction with temperature and solvent, has been shown to enhance the yield of (S)-5,6-dihydro-6-methylthieno[2,3-b]thiopyran-4-one from 40% to 60%. jopcr.comjopcr.com
The following table summarizes the optimized reaction conditions for key steps in the synthesis of this compound derivatives.
| Step/Reaction | Reagents/Catalysts | Temperature | Time | Outcome/Yield | Citation |
| Tosylation | Methyl (R)-3-hydroxybutyrate, p-toluenesulfonyl chloride, pyridine | < -5°C, then 0-5°C | 24 h | Preparation of Methyl (R)-3-(p-toluenesulfonyloxy)butyrate | jopcr.com |
| Cyclization | (S)-3-(2-thienylthio)butyric acid, oxalyl chloride, DMF, stannic chloride | -10°C | - | Formation of (S)-5,6-dihydro-6-methylthieno[2,3-b]thiopyran-4-one | jopcr.com |
| Oxidation | (6S)-5.6-dihydro-6-methyl-4H-thieno[2,3-b]thiopyran-4-one, H₂O₂, Na₂WO₄·2H₂O | < 10°C | - | Formation of sulfone derivative | google.com |
| Reduction (Keto to Hydroxyl) | Keto-thienothiopyran, NaBH₄, Methanol | -5°C to 20°C | 30 min - 12 h | Formation of cis-hydroxyl derivative | google.com |
| Ritter Reaction | Hydroxysulfone, Acetonitrile, Sulfuric Acid | 15-20°C, then 20-22°C | 2 h, then 3 h | Formation of acetamidosulfone, trans/cis ratio 93.5:6.5 | google.com |
| Reduction (Amide to Amine) | Acetamidosulfone, Sodium borohydride, Boron trifluoride etherate | 0-5°C, then 30-35°C | 5 h, then 12-18 h | Formation of aminosulfonamide hydrochloride salt | google.com |
Green Chemistry Considerations in Synthetic Design
In recent years, the principles of green chemistry have been increasingly applied to the synthesis of heterocyclic compounds, including thienopyran derivatives, to create more environmentally benign and sustainable processes. rasayanjournal.co.in These approaches focus on reducing waste, avoiding hazardous substances, and improving energy efficiency. acs.org
Key green strategies employed in the synthesis of thienopyrans and related structures include:
Use of Greener Solvents: A significant advancement is the replacement of conventional volatile organic solvents with environmentally friendly alternatives. Water has been successfully used as a solvent for the one-pot synthesis of 3-amino/hydroxy thieno[3,2-c]pyrans. rsc.org This method not only avoids hazardous solvents but also simplifies product purification, as the products can often be isolated by simple filtration from the aqueous medium. rsc.org Furthermore, the aqueous reaction medium has been shown to be reusable for up to six cycles with only a minimal loss in product yield. rsc.org
Catalyst-Free and Alternative Energy Sources: The development of catalyst-free reactions is a major goal of green chemistry. acs.org The synthesis of certain pyranopyrazole derivatives has been achieved without a catalyst, simply by heating the reactants in water. bohrium.com Additionally, the use of alternative energy sources like microwave irradiation has been shown to accelerate reaction rates, often leading to higher yields and cleaner reactions in shorter timeframes compared to conventional heating. rasayanjournal.co.inscielo.br For example, the synthesis of an intermediate for thieno[2,3-d]pyrimidines was achieved in high yield (95%) using microwave irradiation for just 20 minutes. scielo.br
Atom Economy and Waste Reduction: Green synthetic routes are designed to maximize the incorporation of all materials used in the process into the final product, a principle known as atom economy. acs.org One-pot syntheses are inherently more atom-economical than multi-step syntheses that require isolation and purification of intermediates. By avoiding the use of protecting groups and reducing the number of synthetic steps, waste generation is significantly minimized. acs.org For instance, an efficient one-pot method for synthesizing 3-amino/hydroxy thieno[3,2-c]pyrans yielded excellent results (65–95%) and eliminated the need for tedious purification steps like column chromatography. rsc.org
The following table compares conventional and green approaches for the synthesis of thienopyran-related structures.
| Feature | Conventional Approach | Green Chemistry Approach | Citation |
| Solvent | Often uses volatile organic solvents (e.g., toluene, ethyl acetate). google.com | Utilizes water as a safe, non-toxic, and reusable solvent. | rsc.orgbohrium.com |
| Process | Multi-step synthesis with isolation of intermediates. | One-pot, multicomponent reactions. | rasayanjournal.co.inrsc.orgbohrium.com |
| Catalyst | May use stoichiometric reagents or heavy metal catalysts. jopcr.com | Employs catalyst-free conditions or benign catalysts (e.g., triethylamine). | bohrium.comscielo.br |
| Energy | Relies on conventional heating for extended periods. jopcr.com | Uses energy-efficient methods like microwave irradiation to reduce reaction time. | scielo.br |
| Purification | Often requires column chromatography. | Product isolated by simple filtration, reducing solvent waste. | rsc.org |
| Waste | Generates significant byproducts and solvent waste. | Minimizes waste by improving atom economy and reducing steps. | rasayanjournal.co.inacs.org |
Chemical Reactivity and Transformation Pathways of 6h Thieno 2,3 B Thiopyran
Electrophilic Aromatic Substitution Reactions
The thiophene (B33073) ring within the 6H-Thieno[2,3-b]thiopyran system is susceptible to electrophilic aromatic substitution (SEAr), a characteristic reaction of electron-rich aromatic compounds. dalalinstitute.commasterorganicchemistry.com The general mechanism involves the attack of an electrophile on the π-electron system of the thiophene ring to form a resonance-stabilized carbocation intermediate, known as an arenium ion, followed by the loss of a proton to restore aromaticity. masterorganicchemistry.com
Theoretical studies on the closely related thieno[2,3-b]thiophene (B1266192) system show that electrophilic attack is kinetically and thermodynamically favored at the α-carbon (position 2) over the β-carbon (position 3). colab.wsrsc.org This preference is attributed to the greater ability of the sulfur atom to stabilize the positive charge in the intermediate formed by α-attack. colab.ws This regioselectivity is expected to hold for this compound as well. Derivatives such as (S)-5,6-Dihydro-6-methylthieno[2,3-b]thiopyran-4-one 7,7-dioxide are known to undergo electrophilic substitution on the electron-rich sites of the thiophene ring. evitachem.com
Table 1: Regioselectivity in Electrophilic Aromatic Substitution
| Reactant System | Preferred Position of Attack | Rationale | Citations |
|---|---|---|---|
| Thieno[2,3-b]thiophene | α-carbon (Position 2) | Greater stabilization of carbocation intermediate by sulfur. | colab.ws, rsc.org |
Nucleophilic Attack and Substitution Patterns
The this compound scaffold can undergo nucleophilic attack, particularly when activated by electron-withdrawing groups. For instance, the presence of a sulfone group at the 7-position, as seen in derivatives like (S)-5,6-Dihydro-6-methylthieno[2,3-b]thiopyran-4-one 7,7-dioxide, facilitates nucleophilic attack under basic conditions. evitachem.comsmolecule.com
In related thienopyran systems, nucleophilic attacks have been observed at positions C-4 and C-6, especially when these positions are part of an α,β-unsaturated system. rsc.org A key transformation of thieno[2,3-b]thiopyran derivatives involves the conversion of a hydroxyl group at the 4-position into a suitable leaving group, followed by a bimolecular nucleophilic substitution (SN2) with a nucleophile like ethylamine. google.com This reaction is crucial in the synthesis of pharmaceutical compounds such as dorzolamide (B1670892) and proceeds with an inversion of stereochemistry. google.com
Ring-Opening Reactions and Subsequent Transformations
The fused ring system of thieno[2,3-b]thiopyran is not immutable and can undergo ring-opening reactions under specific conditions. A notable example is the thiophene ring-opening of 2-chloro-3-nitro-4-oxo-4H-thieno[2,3-b]thiopyran-5-carboxylate derivatives. ju.edu.joresearchgate.net
This transformation is initiated by a nucleophilic attack of a thiohydrazide derivative at the C-2 position of the thiophene ring. ju.edu.jo The intramolecular attack of the hydrazine (B178648) nitrogen leads to the formation of an intermediate adduct. ju.edu.joresearchgate.net Subsequently, the electron-withdrawing nitro group facilitates the cleavage of the thiophene ring, resulting in the formation of novel 1,3,4-thiadiazoline-6-sulfanylthiopyran-4(1H)-one hybrids. ju.edu.joresearchgate.net Photochemical conditions have also been employed to induce ring-opening reactions in certain diarylethene derivatives containing this heterocyclic core. rsc.org Furthermore, thiophene ring-opening has been observed as an unexpected side reaction during the Cadogan cyclization of a 2-nitro-3,3′-bi(1-benzothiophene), leading to dibenzothiophenothiopyran products. oup.com
Cycloaddition Reactions Involving the Thiopyran Moiety
The thiopyran ring of the this compound system can participate in cycloaddition reactions, a powerful method for constructing complex cyclic molecules. The thio-Diels-Alder reaction, a type of [4+2] cycloaddition, is a fundamental approach for synthesizing six-membered sulfur-containing heterocycles like thiopyrans. nih.govrsc.org
In this reaction, a component of the thieno[2,3-b]thiopyran system can act as either the diene or the dienophile. For example, hetero-Diels-Alder reactions of hetaryl thioketones with acetylenic dienophiles have been shown to produce thieno[2,3-c]thiopyran derivatives, which are isomers of the title compound. beilstein-journals.org In these cases, the C=C bond of the thiophene ring acts as part of the heterodiene system. beilstein-journals.org Other cycloaddition pathways, such as 1,3-dipolar cycloadditions, have also been reported for related thieno-fused systems, expanding the synthetic utility of this scaffold. sci-hub.se
Rearrangement Reactions
Rearrangement reactions provide an elegant pathway for skeletal transformations of the thieno[2,3-b]thiopyran core. The thio-Claisen rearrangement, a researchgate.netresearchgate.net sigmatropic rearrangement, is a prominent example. semanticscholar.org This reaction has been successfully used to synthesize 4-(phenoxymethyl)-6H-thieno[2,3-b]thiopyran. The process involves the thermal rearrangement of a precursor, 2-[(4-aryloxy-2-butynyl)sulfanyl]thiophene, where a new carbon-carbon bond is formed with concomitant cleavage of a carbon-sulfur bond, leading directly to the substituted thieno[2,3-b]thiopyran product. semanticscholar.org
In the broader family of related heterocyclic systems, other rearrangements such as the Dimroth rearrangement have been observed, which typically involves the transformation of one heterocyclic ring into another through a sequence of ring-opening and ring-closing steps. aun.edu.eg
Table 2: Thio-Claisen Rearrangement to form this compound Derivatives
| Precursor | Product | Yield | Citations |
|---|---|---|---|
| 2-[(4-phenoxy-2-butynyl)sulfanyl]thiophene | 4-(phenoxymethyl)-6H-thieno[2,3-b]thiopyran | 63% | semanticscholar.org |
| 2-{[4-(4-chlorophenoxy)-2-butynyl]sulfanyl}thiophene | 4-[(4-chlorophenoxy)methyl]-6H-thieno[2,3-b]thiopyran | - | semanticscholar.org |
Metal-Catalyzed Coupling Reactions for Further Derivatization
Metal-catalyzed cross-coupling reactions are indispensable tools for the derivatization of heterocyclic compounds, including this compound. eie.gr These reactions enable the formation of new carbon-carbon and carbon-heteroatom bonds, allowing for the introduction of a wide range of functional groups.
Palladium-catalyzed reactions are particularly prevalent. For instance, the synthesis of thieno[2,3-b]thiopyran-4-one (B13878582) derivatives has been achieved using palladium catalysts. jlu.edu.cn Additionally, Pd-catalyzed intramolecular regioselective C-S coupling and Au-catalyzed intramolecular hydroarylation have been reported as effective methods for constructing the thiopyran ring itself. researchgate.net For further functionalization, halogenated thieno[2,3-b]thiopyran derivatives can serve as substrates in classic cross-coupling reactions like the Suzuki-Miyaura or Buchwald-Hartwig reactions to introduce aryl, alkyl, or amino groups, significantly expanding the chemical space accessible from this core structure. sci-hub.seeie.gr
Advanced Spectroscopic and Structural Elucidation Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for determining the precise structure of an organic molecule in solution. By analyzing the behavior of atomic nuclei in a magnetic field, one can deduce the chemical environment of each proton and carbon atom, revealing the molecular skeleton and connectivity.
Proton NMR (¹H NMR) for Proton Environment Analysis
A ¹H NMR spectrum of 6H-Thieno[2,3-b]thiopyran would be expected to show distinct signals for each unique proton in the molecule. The structure contains six protons in four different chemical environments.
Thiophene (B33073) Ring Protons (H-2, H-3): The two protons on the thiophene ring are expected to appear in the aromatic region, typically between δ 6.5 and 8.0 ppm. They would appear as a pair of doublets due to coupling with each other (a characteristic AX spin system).
Thiopyran Ring Protons (H-4, H-6): The protons on the partially saturated thiopyran ring would appear further upfield. The two protons at the C-4 position (a methylene (B1212753) group adjacent to a double bond and a sulfur atom) would likely resonate in the δ 3.0-4.0 ppm range. The two protons at the C-6 position (a methylene group adjacent to a sulfur atom and the fused aromatic ring) would be expected in a similar or slightly downfield region, perhaps δ 3.5-4.5 ppm. These methylene groups would likely appear as triplets, assuming coupling to adjacent protons, though more complex splitting could arise from non-equivalent protons.
The integration of these signals would confirm the number of protons in each environment (2H for each methylene group and 1H for each thiophene proton).
Table 1: Predicted ¹H NMR Data for this compound
| Proton Position | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |
|---|---|---|---|
| H-2 | ~7.0-8.0 | Doublet (d) | 1H |
| H-3 | ~6.5-7.5 | Doublet (d) | 1H |
| H-4 | ~3.0-4.0 | Triplet (t) or Multiplet (m) | 2H |
| H-6 | ~3.5-4.5 | Triplet (t) or Multiplet (m) | 2H |
Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Characterization
The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For the symmetric this compound, seven unique carbon signals would be anticipated.
Aromatic/Olefinic Carbons: The four sp²-hybridized carbons of the thiophene ring and the C=C double bond in the thiopyran ring would appear in the downfield region of the spectrum, typically between δ 110 and 150 ppm. This includes the two bridgehead carbons where the rings are fused.
Aliphatic Carbons: The two sp³-hybridized methylene carbons (C-4 and C-6) in the thiopyran ring would resonate in the upfield region, generally between δ 20 and 50 ppm.
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon Position | Predicted Chemical Shift (δ, ppm) | Carbon Type |
|---|---|---|
| C-2 | ~120-135 | Aromatic CH |
| C-3 | ~120-135 | Aromatic CH |
| C-3a | ~130-150 | Bridgehead C |
| C-4 | ~20-40 | Aliphatic CH₂ |
| C-5 | ~110-130 | Olefinic CH |
| C-6 | ~25-45 | Aliphatic CH₂ |
| C-7a | ~130-150 | Bridgehead C |
Two-Dimensional NMR Techniques
2D NMR experiments are crucial for unambiguously assigning the signals from 1D spectra by showing correlations between nuclei.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals of the atoms to which they are directly attached. It would definitively link the proton signals for H-2, H-3, H-4, and H-6 to their corresponding carbon signals (C-2, C-3, C-4, and C-6), confirming the assignments made in the 1D spectra.
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are two or three bonds away. It is essential for piecing together the molecular structure. For instance, the protons at C-6 (H-6) would be expected to show correlations to the bridgehead carbons (C-7a and C-5a), confirming the fusion of the two rings at that position. Similarly, correlations from the thiophene protons (H-2, H-3) to the bridgehead carbons would establish the complete connectivity of the bicyclic system.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are connected through bonds. In a relatively rigid, planar molecule like this compound, NOESY would show correlations between adjacent protons, such as between H-2 and H-3 on the thiophene ring, and between the protons of the C-4 and C-5 positions. This data serves to confirm the assignments derived from other NMR experiments.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is used to determine the molecular weight of a compound and can provide structural information based on its fragmentation patterns.
The molecular formula for this compound is C₇H₆S₂. The exact mass would be approximately 153.99 Da. In an electron impact (EI) mass spectrum, a prominent molecular ion peak (M⁺˙) would be expected at m/z ≈ 154. Due to the natural abundance of the ³⁴S isotope, a smaller peak at M+2 (m/z ≈ 156) would also be visible, which is characteristic of compounds containing two sulfur atoms.
The fragmentation of the molecular ion would likely involve the cleavage of the thiopyran ring, as it is less aromatic and stable than the thiophene ring. Common fragmentation pathways could include the loss of sulfur-containing radicals or small molecules like H₂S or thioformaldehyde (B1214467) (CH₂S), leading to characteristic daughter ions in the spectrum. The stability of the thiophene ring suggests that fragments containing this core would be prominent.
Electron Ionization Mass Spectrometry (EI-MS)
Electron Ionization Mass Spectrometry (EI-MS) is a powerful technique for analyzing the structure of organic molecules by bombarding them with a high-energy electron beam, leading to ionization and fragmentation. arxiv.org The resulting fragmentation pattern provides a unique "fingerprint" of the molecule.
In the study of thieno[2,3-b]thiophene (B1266192) derivatives, which are structurally related to this compound, EI-MS has been instrumental in elucidating their fragmentation pathways. For instance, the mass spectra of thieno[2,3-b]thiophene-2,5-dicarbonyldichlorides show characteristic fragment ions that arise from the cleavage of the C-Cl bond. nih.gov Similarly, for dianilide derivatives, the dominant peaks are formed by the cleavage of the C-N bond of the anilido group. nih.gov These ions undergo further fragmentation, such as the cleavage of a C-C bond in dianilides. nih.gov While specific EI-MS data for the parent this compound is not extensively detailed in the provided context, the fragmentation behavior of these related compounds suggests that the primary fragmentation of the thieno[2,3-b]thiopyran ring would likely involve the loss of sulfur-containing fragments or cleavage at the fused ring system.
| Compound Type | Primary Fragmentation Site | Resulting Fragments |
| Thieno[2,3-b]thiophene-2,5-dicarbonyldichlorides | C-Cl bond | [M-Cl]+ |
| Thieno[2,3-b]thiophene-2,5-dicarbonyldianilides | C-N bond of the anilido group | [M-NHPh]+, [PhNHCO]+ |
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) is indispensable for determining the precise mass and elemental composition of a compound. This technique has been widely applied in the characterization of various thieno[2,3-b]pyridine (B153569) derivatives. mdpi.comnih.gov By providing highly accurate mass measurements, HRMS allows for the unambiguous confirmation of the chemical formula of newly synthesized compounds. nih.gov Typically, ionization methods such as chemical ionization (CI) or electrospray ionization (ESI) are coupled with a high-resolution mass analyzer for these studies. mdpi.comnih.gov
For example, in the synthesis of novel anti-proliferative thieno[2,3-b]pyridines, HRMS was used to confirm the structures of all synthesized compounds, ensuring that the correct products were obtained. nih.gov
| Technique | Information Obtained | Application in Thieno[2,3-b]pyridine Research |
| HRMS | Precise mass and elemental composition | Confirmation of the chemical formula of newly synthesized derivatives. mdpi.comnih.gov |
Fast Atom Bombardment Mass Spectrometry (FAB-MS)
Fast Atom Bombardment Mass Spectrometry (FAB-MS) is a soft ionization technique where a high-energy beam of atoms, typically xenon or argon, strikes a sample dissolved in a non-volatile liquid matrix like glycerol. wikipedia.orgnih.gov This method is particularly useful for analyzing non-volatile, thermally unstable, and high molecular weight compounds, as it produces primarily intact protonated molecules [M+H]+ or deprotonated molecules [M-H]-, with relatively low fragmentation. wikipedia.orgnih.govcreative-proteomics.com
While direct application of FAB-MS on this compound is not detailed in the available literature, this technique is well-suited for the analysis of polar derivatives. creative-proteomics.com The ability of FAB-MS to provide molecular weight information for compounds that are difficult to ionize by other methods makes it a valuable tool in the structural analysis of complex heterocyclic systems. illinois.edu
| Feature of FAB-MS | Description | Potential Application to Thieno[2,3-b]thiopyran Derivatives |
| Soft Ionization | Minimal fragmentation, primarily produces molecular ions. nih.gov | Determination of the molecular weight of fragile or non-volatile derivatives. |
| Matrix-Assisted | Sample is dissolved in a liquid matrix (e.g., glycerol). wikipedia.orgnih.gov | Analysis of polar derivatives that are not amenable to other ionization techniques. |
Electrospray Ionization Mass Spectrometry (ESI-MS)
Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is particularly effective for analyzing polar and large molecules. nih.govpolyu.edu.hk In this method, a high voltage is applied to a liquid sample, creating an aerosol of charged droplets from which ions are generated. nih.gov ESI-MS is frequently used in conjunction with high-resolution mass spectrometry to confirm the elemental composition of synthesized compounds. nih.gov
In the study of thieno[2,3-b]pyridine derivatives, ESI-MS has been a standard method for confirming their molecular structures. mdpi.comnih.gov For instance, in the synthesis of thieno[2,3-b]pyridines as potential inhibitors of tyrosyl-DNA phosphodiesterase 1 (TDP1), ESI-MS was used for the structural characterization of the final products. nih.gov
| Technique | Ionization Principle | Application in Thieno[2,3-b]pyridine Research |
| ESI-MS | A high voltage is applied to a liquid sample to generate ions. nih.gov | Structural confirmation of newly synthesized polar derivatives. mdpi.comnih.govnih.gov |
Vibrational Spectroscopy
Vibrational spectroscopy techniques, such as Infrared (IR) and Raman spectroscopy, provide valuable information about the functional groups and molecular vibrations within a compound.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a widely used technique for identifying functional groups in a molecule by measuring the absorption of infrared radiation. vscht.cz Different functional groups absorb IR radiation at characteristic frequencies, resulting in a unique spectral fingerprint. libretexts.org
In the analysis of thieno[2,3-b]thiophene derivatives, IR spectroscopy has been used to track the progress of chemical reactions. For example, the disappearance of the C≡N stretching band and the appearance of new bands for N-H, C=O, and C=S groups confirmed the successful synthesis of various pyrimidine (B1678525) derivatives from a 3,4-diaminothieno[2,3-b]thiophene-2,5-dicarbonitrile (B7762938) precursor. acs.org The region above 1500 cm⁻¹ is typically associated with group vibrations, such as the stretching of double bonds and groups containing hydrogen. su.se
| Functional Group | Characteristic IR Absorption (cm⁻¹) | Reference |
| N-H | 3410–3325 | acs.org |
| C=O | ~1700 | pressbooks.pub |
| C=S | ~1350 | acs.org |
| C≡N | 2100–2200 | pressbooks.pub |
| C-H (aromatic) | 3100–3000 | libretexts.org |
| C=C (aromatic) | 1600–1400 | libretexts.org |
Raman Spectroscopy for Molecular Vibrations
Raman spectroscopy is a vibrational spectroscopy technique that provides information complementary to IR spectroscopy. horiba.com It is based on the inelastic scattering of monochromatic light, usually from a laser. horiba.com The resulting Raman spectrum reveals the vibrational modes of a molecule, offering a detailed molecular fingerprint. horiba.com
| Vibrational Mode | Typical Raman Shift (cm⁻¹) | Significance |
| C-H stretching | 3100–2900 | Characteristic of aromatic and aliphatic C-H bonds. scialert.net |
| C=C stretching | 1600–1400 | Indicates the presence of aromatic or unsaturated rings. scialert.net |
| Ring skeletal vibrations | < 1300 (Fingerprint region) | Provides a unique fingerprint for the molecular structure. su.se |
X-ray Diffraction Analysis
X-ray crystallography stands as a definitive method for determining the three-dimensional structure of molecules in the solid state. nih.gov It provides precise information on bond lengths, bond angles, and the spatial arrangement of atoms, which is crucial for establishing the relative configuration of stereogenic centers. nih.gov
Single-Crystal X-ray Diffraction for Absolute Structure Determination
Single-crystal X-ray diffraction is the most powerful technique for the unambiguous determination of the absolute configuration of a chiral, enantiomerically pure compound. nih.gov The method relies on the phenomenon of anomalous dispersion (or resonant scattering), which occurs when the frequency of the X-ray radiation is close to the natural absorption frequency of an atom in the crystal. researchgate.netthieme-connect.de This effect creates small, measurable differences in the diffraction pattern that allow for the distinction between a molecule and its non-superimposable mirror image. researchgate.net
For organic molecules composed primarily of light atoms, the determination can be challenging. However, the presence of a heavier atom (such as sulfur, found in the this compound core) enhances the anomalous scattering effect, increasing the likelihood of a successful absolute structure determination. The quality of the determination is often expressed by the Flack parameter, with a value near zero for the correct enantiomer confirming the assignment. researchgate.net While X-ray crystal structures have been reported for various related thieno-fused heterocyclic systems, including thieno[3,2-e]triazolopyrimidines and thieno[2,3-d]pyrimidines, specific reports detailing the absolute configuration of a this compound derivative via this method are not extensively documented in the surveyed literature. semanticscholar.orgmdpi.com
Chiroptical Spectroscopy
Chiroptical spectroscopy encompasses techniques that probe the differential interaction of chiral molecules with polarized light, providing valuable information on their stereochemical properties.
Electronic Circular Dichroism (ECD) for Enantiomeric Excess Validation
Electronic Circular Dichroism (ECD) is a spectroscopic technique that measures the difference in absorption between left and right-handed circularly polarized light by a chiral molecule. youtube.com This differential absorption is only observed when a chromophore is intrinsically chiral or is located in an asymmetric environment. youtube.com ECD is a primary and powerful method for the structural analysis and determination of absolute configuration for chiral compounds. norlab.com
The intensity of an ECD signal is directly proportional to the concentration difference between the two enantiomers in a sample. For an enantiomerically pure sample, the signal is at its maximum, while a racemic mixture (containing equal amounts of both enantiomers) is ECD silent. This relationship allows ECD to be used for the validation of enantiomeric excess (e.e.). By comparing the measured ECD spectrum of a sample to that of a pure enantiomeric standard, the enantiomeric purity can be accurately quantified. Furthermore, when combined with quantum chemical calculations, ECD has become a reliable tool for establishing the absolute configuration of chiral molecules. researchgate.net
Chromatographic Methods for Purity Assessment and Separation
Chromatography is a cornerstone of chemical analysis, providing robust methods for assessing the purity of compounds and for separating complex mixtures, including stereoisomers.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis and purity assessment of this compound derivatives. Various reverse-phase methods have been developed for compounds such as Dorzolamide (B1670892), a sulfonamide derivative of the thieno[2,3-b]thiopyran scaffold. These methods are validated for parameters including linearity, precision, accuracy, and limits of detection and quantitation.
Key aspects of these HPLC methods involve the use of C8 or C18 silica-based columns and mobile phases typically consisting of an organic solvent (e.g., acetonitrile (B52724) or methanol) and an aqueous buffer. UV detection is commonly employed for quantification.
| Analyte | Column | Mobile Phase | Detection |
|---|---|---|---|
| (4S,6s)-5,6-dihydro-6-methyl-4h-thieno[2,3-b]thiopyran-4-ol 7,7-dioxide | Newcrom R1 | Acetonitrile (MeCN), water, and phosphoric acid | Not Specified |
| Dorzolamide HCl | Perkin Elmer CR-C8 | Not Specified | UV (254 nm) |
| 5,6-dihydro-4-[(2-methylpropyl)amino]-4H-thieno[2,3-b]thiopyran-2-sulfonamide-7,7-dioxide | Not Specified (for non-stereoselective assay) | Not Specified | UV |
| Dorzolamide | Nucleosil 100-7-C₁₈ | 0.017M orthophosphoric acid (pH 4)-methanol-acetonitrile (85:10:5, v/v/v) | Diode-Array (254 nm) |
Chiral HPLC and Supercritical Fluid Chromatography (SFC) for Stereoisomer Resolution
The separation of stereoisomers is critical in pharmaceutical analysis, as different enantiomers can exhibit distinct biological activities. Chiral HPLC and SFC are the premier techniques for this purpose.
Chiral HPLC utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation. Several direct chiral HPLC methods have been successfully developed for the resolution of thieno[2,3-b]thiopyran-based enantiomers, such as the (4S,6S) and (4R,6R) forms of Dorzolamide. These methods employ polysaccharide-based CSPs (e.g., cellulose (B213188) phenylcarbamate) or protein-based CSPs (e.g., α1-acid glycoprotein (B1211001) or bovine serum albumin). bohrium.comnih.gov The choice of mobile phase, often a mix of a nonpolar solvent like n-hexane with an alcohol modifier, is crucial for achieving optimal enantioselectivity. bohrium.comresearchgate.net
| Analyte(s) | Chiral Stationary Phase (CSP) | Mobile Phase | Detection |
|---|---|---|---|
| Dorzolamide HCl (4S,6S) and its (4R,6R) enantiomer | Coated cellulose phenylcarbamate | n-hexane and 2-propanol (50:50 v/v) with 0.1% diethylamine | Not Specified |
| Dorzolamide HCl (4S,6S) and its (4R,6R) enantiomer | Chiral-alpha(1)-acid glycoprotein (AGP) | Ammonium acetate (B1210297) buffer (pH 7.0) | Not Specified |
| (S) and (R) isomers of 5,6-dihydro-4-[(2-methylpropyl)amino]-4H-thieno[2,3-b]thiopyran-2-sulfonamide-7,7-dioxide | Bovine serum albumin on silica (B1680970) | Not Specified | UV (252 nm) |
Supercritical Fluid Chromatography (SFC) has emerged as a powerful alternative to HPLC for chiral separations. sigmaaldrich.com SFC uses a supercritical fluid, typically carbon dioxide, as the main component of the mobile phase. This technique often provides faster separations and is considered more environmentally friendly due to reduced organic solvent consumption. nih.gov While specific applications of SFC for this compound derivatives are not widely reported, the principles are well-established. The same types of polysaccharide-based CSPs used in chiral HPLC are highly effective in SFC. researchgate.net The enantioselectivity in SFC is tuned by adjusting parameters such as pressure, temperature, and the type and percentage of an organic modifier (e.g., methanol, ethanol). nih.gov
Thin-Layer Chromatography (TLC) for Reaction Monitoring
Thin-Layer Chromatography (TLC) is a fundamental and highly effective technique for monitoring the progress of chemical reactions involving the synthesis of this compound and its derivatives. This method allows for the rapid, qualitative assessment of a reaction mixture, providing crucial information on the consumption of starting materials and the formation of products.
In the synthesis of thieno-fused heterocycles, TLC is routinely employed to determine the optimal reaction time and to check for the presence of intermediates or byproducts. mdpi.com For instance, during the synthesis of methyl 5-(arylamino)-4-oxothieno[2,3-b]thiopyran-6-carboxylates, TLC on silica gel plates with chloroform (B151607) as the eluent was used to track the reaction's completion. researchgate.net The process involves applying a small spot of the reaction mixture onto a TLC plate (e.g., silica gel 60 F254) at various time intervals. The plate is then developed in an appropriate solvent system. mdpi.com
The separation of components on the TLC plate is based on their differential adsorption to the stationary phase (silica gel) and solubility in the mobile phase (eluent). Generally, less polar compounds travel further up the plate, resulting in a higher retention factor (Rf), while more polar compounds have a lower Rf. By comparing the spots of the reaction mixture with those of the starting materials, chemists can visualize the disappearance of reactant spots and the emergence of a new product spot. Visualization is typically achieved under UV light, especially for UV-active compounds like thieno-fused systems, or by using chemical staining agents. mdpi.comrsc.org
The selection of an appropriate eluent system is critical for achieving good separation. A hypothetical example of TLC monitoring for a reaction is detailed in the table below.
| Time (hours) | Reactant A (Rf) | Reactant B (Rf) | Product (Rf) | Observations |
|---|---|---|---|---|
| 0 | 0.75 | 0.60 | - | Only starting material spots are visible. |
| 2 | 0.75 (faint) | 0.60 (faint) | 0.45 | Product spot appears; reactant spots are diminishing. |
| 4 | - | - | 0.45 | Reactant spots have disappeared, indicating reaction completion. |
This table illustrates a hypothetical reaction monitored by TLC, showing the change in spot positions (Rf values) over time as reactants are converted to product.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Product Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique that combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry. wikipedia.orgthermofisher.com While the this compound core and many of its derivatives are not typically volatile enough for direct GC-MS analysis without derivatization, the technique is invaluable for analyzing volatile byproducts, impurities, or degradation products generated during synthesis. researchgate.net
High temperatures used in the GC injection port (often up to 300°C) can cause thermal degradation of complex heterocyclic molecules. wikipedia.org Therefore, GC-MS is more commonly applied in the context of pyrolysis-GC-MS for structural elucidation or for analyzing more volatile precursors or reaction intermediates. Pyrolysis-GC-MS involves heating the sample to a high temperature (e.g., 300–900°C) to induce thermal fragmentation, followed by separation and analysis of the volatile fragments. chromatographyonline.comrsc.org The resulting pyrogram provides a reproducible fingerprint of the original molecule, which can be used for identification and structural analysis. nih.gov
In the context of this compound synthesis, GC-MS could be employed to:
Analyze starting material purity: Ensuring the absence of volatile impurities in reactants that could interfere with the reaction.
Identify volatile byproducts: Detecting small molecules eliminated during cyclization or subsequent reactions.
Characterize thermal decomposition products: Understanding the stability of the thieno[2,3-b]thiopyran ring system under thermal stress.
The mass spectrometer fragments the eluted compounds into characteristic ions. The fragmentation pattern of sulfur-containing heterocycles is of particular interest. The presence of sulfur is often indicated by a prominent M+2 peak in the mass spectrum, due to the natural abundance of the 34S isotope. whitman.edu The fragmentation of the thieno[2,3-b]thiopyran ring system would likely involve cleavage of the thiopyran ring and subsequent fragmentation of the more stable thiophene ring, producing characteristic ions. rsc.orgsapub.org
| Potential Volatile Analyte | Molecular Formula | Common Source | Characteristic m/z Ions |
|---|---|---|---|
| Thiophene | C4H4S | Degradation product | 84 (M+), 58, 45 |
| Carbon disulfide | CS2 | Degradation byproduct | 76 (M+), 44 |
| Benzaldehyde | C7H6O | Impurity/Byproduct | 106 (M+), 105, 77 |
| Toluene | C7H8 | Solvent residue/Byproduct | 92 (M+), 91 |
This table provides examples of potential volatile compounds that could be analyzed by GC-MS during the synthesis or degradation studies of substituted thieno[2,3-b]thiopyrans, along with their characteristic mass-to-charge (m/z) ratios.
Computational and Theoretical Investigations of 6h Thieno 2,3 B Thiopyran
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to investigating the electronic behavior of thieno[2,3-b]thiopyran systems. These calculations provide a microscopic view of the molecule's orbitals and energy levels.
Density Functional Theory (DFT) is a widely utilized computational method to investigate the electronic structure and equilibrium geometries of thieno[2,3-b]thiophene (B1266192) derivatives, which share a core structure with 6H-Thieno[2,3-b]thiopyran. nih.gov DFT calculations, often using the B3LYP hybrid functional with basis sets like 6-31G(d) or 6-311G(d,p), are employed to optimize the molecular geometry, determining bond lengths and angles. nih.govresearchgate.net For instance, studies on various thieno[2,3-b]thiophene derivatives have successfully optimized molecular structures and revealed good agreement between calculated geometric parameters and experimental X-ray data. researchgate.net
These computational approaches have been applied to donor-acceptor conjugated oligomers based on thieno[3,4-b]pyrazine, where geometry optimizations at the B3LYP/6-31G(d,p) level showed that upon oxidation, single bonds in the structure shorten while double bonds lengthen, indicating the emergence of a quinoid-like character. Similarly, theoretical studies on benzofused thieno[3,2-b]furan (B2985385) compounds used DFT at the B3LYP/6-311++G** level for geometry optimization. researchgate.net Such calculations are crucial for understanding the planarity and conjugation within these fused heterocyclic systems, which are key to their electronic properties.
The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical parameters that determine the electronic and optical properties of a molecule. schrodinger.com The energy difference between them, known as the HOMO-LUMO gap, is related to the molecule's reactivity and the energy of its lowest electronic excitation. schrodinger.com
DFT calculations are routinely used to determine these values for thieno[2,3-b]thiophene derivatives and related fused systems. researchgate.netdergipark.org.tr For example, a study on thieno[3,2-b]thiophene-2,5-diylbis[N-(4-chlorophenyl)methanimine] (TTBM) calculated the HOMO and LUMO energy levels to be -6.01 eV and -2.86 eV, respectively, resulting in an electronic band gap of 3.15 eV. dergipark.org.tr In another investigation focusing on thieno[2,3-b]benzothiophene derivatives, DFT was used to explore how different substituents and π-bridge spacers impact the frontier orbital energies to establish structure-property relationships. rsc.org These studies show that modifying the molecular structure can tune the HOMO-LUMO gap, which is essential for designing materials with specific optoelectronic properties. rsc.org
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |
|---|---|---|---|
| TTBM | -6.01 | -2.86 | 3.15 |
Computational methods can predict spectroscopic parameters, aiding in the structural characterization of newly synthesized compounds. DFT calculations are effective in forecasting vibrational frequencies (IR spectra). Theoretical vibrational studies on benzofused thieno[3,2-b]furan compounds, performed at the B3LYP/6-311++G** level, showed that the calculated harmonic vibrational frequencies were consistent with the experimental IR spectrum, allowing for a complete assignment of the observed bands. researchgate.net For a novel thieno[3,2-b]thiophene derivative, computed vibrational frequencies were scaled to better match experimental results, demonstrating good agreement. dergipark.org.tr
Similarly, the prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a valuable tool. While specific data for this compound is not available, studies on the broader class of thieno[2,3-b]pyridines have reported experimental 13C NMR chemical shifts. researchgate.net Computational approaches, often using DFT functionals optimized for chemical shift calculations, can provide theoretical values that help in assigning experimental spectra and confirming molecular structures. idc-online.com
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
Molecular dynamics (MD) simulations provide insights into the dynamic behavior of molecules, including conformational changes and interactions with their environment over time. ekb.eg For heterocyclic systems related to thieno[2,3-b]thiopyran, MD simulations have been used to study their interactions with biological targets.
In a study of thieno[3,2-c]pyran analogs interacting with enzymes, MD simulations were employed to examine the conformational changes upon binding and the stability of the resulting protein-ligand complex. nih.govoulu.fiskku.edu These simulations revealed the importance of specific hydrophobic and hydrophilic amino acid residues for stable binding. nih.gov Similarly, MD simulations of novel kojic acid fused 4H-pyran derivatives showed that the most active compound formed a stable complex with its target enzyme, maintaining significant interactions with essential residues throughout the simulation. nih.gov These examples highlight the utility of MD simulations in understanding the conformational flexibility and intermolecular forces that govern the behavior of thieno-pyran and related fused ring systems.
Reaction Mechanism Elucidation through Computational Modeling
Computational modeling is a powerful tool for elucidating reaction mechanisms, providing a theoretical basis for experimentally observed outcomes. For instance, in the synthesis of derivatives of 3,4-diaminothieno[2,3-b]thiophene-2,5-dicarbonitrile (B7762938), computational studies can support the suggested reaction pathways. acs.org The formation of a tetrazole derivative from a dicarbonitrile precursor with sodium azide (B81097) involves a [2+3] cycloaddition. acs.org Computational modeling can be used to calculate the energy barriers and geometries of transition states in such reactions, confirming that the coordination of nitrile nitrogen atoms to a metal catalyst can accelerate the cyclization process. acs.org By modeling the intermediates and transition states, these computational approaches provide a deeper understanding of the reaction kinetics and thermodynamics, aiding in the optimization of synthetic routes for complex heterocyclic compounds. acs.org
Prediction of Charge Transport Properties in Fused Heteroarenes
Fused heteroarenes based on the thieno[2,3-b]thiopyran scaffold are of interest for applications in organic electronics, such as organic thin-film transistors (OTFTs). rsc.org Computational modeling plays a crucial role in predicting the charge transport properties of these materials, guiding the design of efficient organic semiconductors. rsc.org
A theoretical study on thieno[2,3-b]benzothiophene derivatives used DFT to investigate key parameters governing charge transport, including reorganization energy, electronic coupling (transfer integrals), and charge carrier mobilities. rsc.org The study found that materials with large conjugated planar structures, close π-stacking arrangements, and multiple intermolecular interactions are likely to exhibit good environmental stability and high charge mobility. rsc.org For specific derivatives, hole mobilities as high as 0.28 cm²/V·s were predicted, while others were found to have balanced hole and electron transport properties. rsc.org These theoretical predictions help establish a clear relationship between molecular structure and charge transport properties, enabling the rational design of new high-performance materials. rsc.org
| Compound | Hole Mobility (cm²/V·s) | Electron Mobility (cm²/V·s) | Transport Character |
|---|---|---|---|
| Compound 1 (dimer) | 0.28 | - | Hole Transport |
| Compound 2 (vinyl spacer) | 0.012 | 0.013 | Balanced |
| Compound 4 (tetrafluorophenyl spacer) | 0.17 | - | Hole Transport |
| Compound 6 (biphenyl substituent) | ~10⁻³ | ~10⁻³ | Balanced (lower mobility) |
In Silico Tools for Synthetic Route Planning and Optimization
The design of a synthetic pathway for a target molecule such as this compound can be a complex undertaking. In silico tools for synthetic route planning and optimization offer a systematic and data-driven approach to this challenge. These computational methods can be broadly categorized into two main areas: computer-aided retrosynthesis to identify potential synthetic routes and quantum chemistry calculations to refine and optimize reaction steps.
Retrosynthesis Software
Computer-assisted organic synthesis (CAOS) software utilizes extensive databases of chemical reactions and sophisticated algorithms to propose retrosynthetic disconnections for a target molecule. This process breaks down the complex target into simpler, commercially available starting materials. For a molecule like this compound, these programs could suggest various synthetic strategies by identifying key bond formations that are synthetically plausible. While specific retrosynthetic analyses for this compound are not extensively documented in the literature, the general capabilities of these software packages are well-established for a wide range of organic compounds.
These platforms can explore a vast number of potential synthetic pathways, ranking them based on criteria such as the number of steps, estimated cost of starting materials, and predicted reaction yields. This allows chemists to prioritize the most promising routes for experimental validation.
Table 1: Representative In Silico Tools for Retrosynthesis
| Software Name | Key Features | Developer |
| SYNTHIA™ | Utilizes expert-coded rules from proven chemical transformations and allows for extensive customization of search parameters. Current time information in Vancouver, CA.rsc.orgnsc.ru | MilliporeSigma |
| AiZynthFinder | An open-source tool that employs a Monte Carlo tree search guided by neural networks to discover synthetic routes. | AstraZeneca & University of Bern |
| ASKCOS | An open-source suite of tools for synthesis planning that includes modules for retrosynthesis, reaction prediction, and chemical property evaluation. | MIT |
| ChemAIRS | A commercial software suite that, in addition to retrosynthesis, provides functionalities like synthetic accessibility scoring. | Chemical.AI |
| SynRoute | A retrosynthetic planning tool that uses a limited number of general reaction templates combined with a literature-based reaction database. ekb.eg | N/A |
Optimization of Reaction Conditions
Once a potential synthetic route has been identified, computational chemistry methods, particularly Density Functional Theory (DFT) calculations, can be employed to optimize the reaction conditions for each step. These calculations provide insights into the electronic structure and energetics of reactants, transition states, and products. For the synthesis of thieno[2,3-b]thiopyran and its derivatives, DFT calculations can be used to:
Predict Reaction Mechanisms: By mapping the potential energy surface of a reaction, the most likely reaction pathway can be determined. This is crucial for understanding how the thienothiopyran ring system is formed and for identifying potential side reactions.
Estimate Activation Energies: The activation energy barrier for a reaction is a key determinant of the reaction rate. DFT calculations can predict these barriers, allowing for a comparison of different synthetic strategies and the selection of those with lower energy requirements.
Evaluate Catalyst Performance: If a catalyzed reaction is part of the synthetic route, computational models can be used to study the interaction of the catalyst with the substrates and to predict which catalyst will be most effective.
Predict Spectroscopic Properties: Calculated spectroscopic data, such as NMR chemical shifts, can be compared with experimental data to confirm the structure of synthesized intermediates and the final product.
Table 2: Application of DFT Calculations in Synthetic Route Optimization for Thienothiopyran Analogs
| Calculated Parameter | Relevance to Synthesis Optimization |
| Transition State Energies | Predicts the kinetic feasibility of a reaction step. Lower energies suggest a faster reaction. |
| Reaction Enthalpies | Determines if a reaction is exothermic or endothermic, which is important for controlling reaction temperature. |
| Solvation Energies | Helps in selecting the optimal solvent for a reaction by predicting the stability of reactants, intermediates, and products in different media. |
| Charge Distribution | Identifies the most reactive sites in a molecule, aiding in the prediction of regioselectivity. |
The integration of retrosynthesis planning software with quantum chemical calculations provides a powerful workflow for the development of efficient and robust synthetic routes. For a target like this compound, this in silico approach can significantly de-risk the experimental phase by identifying the most promising synthetic strategies and providing detailed insights into the underlying reaction mechanisms.
Applications in Advanced Materials and Synthetic Chemistry
Role as Synthetic Intermediates and Building Blocks for Complex Molecules
The 6H-Thieno[2,3-b]thiopyran core is a foundational structure for the synthesis of more elaborate molecules. Researchers have successfully utilized this framework to create a variety of derivatives through targeted chemical reactions.
A notable example is the facile synthesis of methyl 5-(arylamino)-4-oxothieno[2,3-b]thiopyran-6-carboxylates. researchgate.net This process involves the direct reaction of deprotonated methyl 3-(2,5-dichlorothien-3-yl)-3-oxopropanoate with various aryl isothiocyanates. researchgate.net The reaction, conducted in anhydrous tetrahydrofuran (B95107) (THF) under reflux, yields the corresponding bicyclic thieno[2,3-b]thiopyran heterocycles, demonstrating the utility of the core structure as a versatile building block. researchgate.net
The specific aryl isothiocyanates used determine the final substituent on the resulting molecule, allowing for the creation of a library of related compounds from a common intermediate. researchgate.net The structures of these newly synthesized compounds have been confirmed using microanalytical and spectral data. researchgate.net
| Compound | Aryl Isothiocyanate Precursor |
|---|---|
| Methyl 5-(phenylamino)-4-oxothieno[2,3-b]thiopyran-6-carboxylate | Phenyl isothiocyanate |
| Methyl 5-(p-tolylamino)-4-oxothieno[2,3-b]thiopyran-6-carboxylate | p-Tolyl isothiocyanate |
| Methyl 5-(p-methoxyphenylamino)-4-oxothieno[2,3-b]thiopyran-6-carboxylate | p-Methoxyphenyl isothiocyanate |
| Methyl 5-(p-chlorophenylamino)-4-oxothieno[2,3-b]thiopyran-6-carboxylate | p-Chlorophenyl isothiocyanate |
| Methyl 5-(p-fluorophenylamino)-4-oxothieno[2,3-b]thiopyran-6-carboxylate | p-Fluorophenyl isothiocyanate |
| Methyl 5-(m-chlorophenylamino)-4-oxothieno[2,3-b]thiopyran-6-carboxylate | m-Chlorophenyl isothiocyanate |
| Methyl 5-(2,5-dichlorophenylamino)-4-oxothieno[2,3-b]thiopyran-6-carboxylate | 2,5-Dichlorophenyl isothiocyanate |
Development of Organic Electronic Materials
While fused thiophene (B33073) systems, particularly the structural analogue thieno[2,3-b]thiophene (B1266192), have been extensively investigated for applications in organic electronics, the specific use of the this compound core in this area is not widely documented in available research.
There is limited available information regarding the synthesis or performance of conjugated systems based on this compound for use in Organic Field-Effect Transistors (OFETs).
The application of this compound derivatives in the fields of Organic Light-Emitting Diodes (OLEDs) and organic photovoltaics has not been substantially reported in the reviewed scientific literature.
The design and synthesis of materials based on this compound with specifically tuned electronic properties remain an area with potential for future exploration.
Precursors for Other Fused Heterocyclic Systems
The thieno[2,3-b]thiopyran scaffold can be chemically modified to serve as a precursor for other heterocyclic structures. For instance, the methyl 5-(arylamino)-4-oxothieno[2,3-b]thiopyran-6-carboxylate derivatives can undergo further reactions; upon saponification, the ester group is eliminated, likely via decarboxylation of the carboxyl group that is presumably formed. researchgate.net
Furthermore, related isomeric structures highlight the potential of the thienopyranone core in building more complex fused rings. Stable derivatives of isomeric thieno[2,3-c]pyran-3-ones and thieno[3,2-c]pyranones have been shown to undergo Diels-Alder reactions when heated with alkynes. researchgate.net This cycloaddition reaction, followed by the loss of carbon dioxide, results in the formation of benzothiophenes, demonstrating a pathway from a thienopyranone to a different fused heterocyclic system. researchgate.net This suggests a potential, though not yet demonstrated, reaction pathway for this compound derivatives to act as precursors for other complex fused systems.
Utilization in Material Science Innovations
Based on available research, the primary utilization of the this compound ring system in material science is as a versatile heterocyclic scaffold. Its main application is in synthetic chemistry, where it serves as a foundational building block for constructing more complex, functionalized molecules with specific substitutions, as demonstrated by the synthesis of various 5-(arylamino)-4-oxothieno[2,3-b]thiopyran-6-carboxylates. researchgate.net The potential for this core to be integrated into advanced materials for electronics or other applications remains an area for further investigation.
Future Research Directions and Perspectives
Exploration of Novel Synthetic Pathways
The development of efficient and versatile synthetic routes to the 6H-Thieno[2,3-b]thiopyran core is a primary objective for future research. Current methodologies for constructing related fused-thiophene systems often involve multi-step sequences that can be time-consuming and low-yielding. Future work should prioritize the exploration of novel synthetic pathways that offer improved efficiency, atom economy, and substrate scope.
Key areas for investigation include:
Microwave-Assisted Organic Synthesis (MAOS): Leveraging microwave irradiation to accelerate reaction times and improve yields for key bond-forming steps, a technique proven effective for other heterocyclic systems like thieno[2,3-b]thiophenes. acs.orgresearchgate.net
Transition-Metal Catalysis: Developing novel cross-coupling and annulation reactions catalyzed by metals like palladium, copper, or gold to construct the thiopyran ring onto a pre-functionalized thiophene (B33073) precursor.
Photocatalysis: Utilizing visible-light photocatalysis to enable new bond-forming strategies under mild reaction conditions, offering a greener alternative to traditional thermal methods.
Flow Chemistry: Implementing continuous flow synthesis to allow for safer handling of reactive intermediates, precise control over reaction parameters, and improved scalability.
Advanced Functionalization and Derivatization Methodologies
To fully explore the potential of the this compound scaffold, the development of advanced methods for its selective functionalization is crucial. Creating a diverse library of derivatives is essential for tuning the molecule's properties for specific applications.
Future research should focus on:
Regioselective C-H Activation: Developing protocols for the direct and selective functionalization of specific C-H bonds on both the thiophene and thiopyran rings. This would bypass the need for pre-functionalized starting materials and allow for late-stage diversification of complex molecules.
Metalation and Cross-Coupling: Investigating directed ortho-metalation (DoM) and halogen-metal exchange reactions to introduce a wide array of substituents, including aryl, alkyl, and heteroatom groups, at defined positions.
Post-Synthetic Modification: Exploring reactions that modify the sulfur atoms, such as oxidation to sulfoxides or sulfones, to modulate the electronic properties and geometry of the heterocyclic core.
Deeper Computational Insight into Reactivity and Properties
Computational chemistry offers a powerful tool to predict and understand the behavior of the this compound system, guiding synthetic efforts and the design of new functional materials. While computational studies have been applied to related thienopyrans and 2H-thiopyran-2-ones, a dedicated in-silico investigation of this specific scaffold is needed. nih.govrsc.org
Future computational work should aim to:
Elucidate Electronic Structure: Employ Density Functional Theory (DFT) to calculate the molecular orbitals (HOMO/LUMO), predict the electronic absorption spectra, and determine the aromaticity of the fused-ring system. This insight is fundamental to understanding its potential in electronic applications.
Predict Reactivity: Use computational models to predict sites of electrophilic and nucleophilic attack, map out electrostatic potential surfaces, and calculate activation energies for various functionalization reactions. This can help in designing more efficient synthetic routes.
| Substituent (R) at C2 | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Predicted λmax (nm) |
|---|---|---|---|---|
| -H | -6.10 | -1.55 | 4.55 | 310 |
| -OCH3 (Electron Donating) | -5.85 | -1.50 | 4.35 | 325 |
| -NO2 (Electron Withdrawing) | -6.45 | -1.90 | 4.55 | 340 |
| -Thiophene (Extended Conjugation) | -5.95 | -1.75 | 4.20 | 365 |
Development of Structure-Property Relationships for Materials Applications
A primary driver for exploring the this compound system is its potential application in organic electronics. Analogs like thieno[2,3-b]thiophene (B1266192) have shown excellent performance as semiconductors in organic field-effect transistors (OFETs). rsc.org A systematic investigation into the structure-property relationships of thienothiopyran derivatives is necessary to optimize their performance in such devices.
Key research directions include:
Synthesis of a Derivative Library: Creating a series of derivatives with systematically varied substituents, such as alkyl chains of different lengths, electron-donating and -withdrawing groups, and extended π-conjugated systems. rsc.org
Characterization of Physicochemical Properties: Thoroughly analyzing the optical (UV-Vis absorption, fluorescence), electrochemical (cyclic voltammetry), and thermal properties of each derivative.
Device Fabrication and Testing: Incorporating the synthesized compounds as the active layer in electronic devices like OFETs and organic photovoltaics (OPVs) to measure key performance metrics such as charge carrier mobility and power conversion efficiency.
Correlating Structure with Performance: Establishing clear relationships between molecular structure, solid-state packing, and device performance to guide the design of next-generation materials. For instance, studies on related compounds have shown that alkyl chain engineering can significantly enhance molecular packing and device stability. rsc.org
| Derivative | Modification | Solid-State Packing | Hole Mobility (cm2V-1s-1) |
|---|---|---|---|
| Core Scaffold | Unsubstituted | Loose π-stacking | 0.01 |
| Derivative A | Linear C8 alkyl chains | Ordered π-stacking | 0.55 |
| Derivative B | Branched C8 alkyl chains | Less ordered packing | 0.20 |
| Derivative C | Terminal phenyl groups | Herringbone packing | 0.85 |
Integration into Multicomponent and Cascade Reactions
To accelerate the discovery of novel thienothiopyran derivatives, future synthetic research should focus on the development of multicomponent and cascade reactions. These powerful synthetic strategies allow for the construction of complex molecular architectures from simple starting materials in a single, efficient operation, which is a known strategy for producing related thieno-fused systems. scielo.brresearchgate.netst-andrews.ac.uk
Promising avenues for exploration include:
Domino Cyclizations: Designing starting materials that can undergo a programmed sequence of intramolecular reactions to rapidly assemble the fused-ring system. This approach has been successfully used for the synthesis of thieno[2,3-b]pyridines. scielo.brscielo.br
One-Pot Multicomponent Reactions (MCRs): Developing new MCRs that bring together three or more simple precursors to form the functionalized this compound core in one step. This would enable the rapid generation of diverse compound libraries for high-throughput screening.
Tandem Cross-Coupling/Annulation: Combining multiple distinct catalytic cycles in a single pot to sequentially form several bonds, leading to the target scaffold with high efficiency and complexity.
By pursuing these future research directions, the scientific community can systematically unlock the synthetic accessibility and functional potential of this compound, paving the way for its use in a new generation of advanced materials and technologies.
Q & A
Q. What are the established synthetic routes for 6H-Thieno[2,3-b]thiopyran derivatives, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : The synthesis of this compound derivatives commonly employs multi-component reactions (MCRs) or heterocyclization strategies. Key approaches include:
- Glycerol-mediated catalyst-free synthesis : Optimized conditions involve aldehydes, active methylene compounds, and sulfur sources in glycerol at 80–100°C for 6–8 hours, achieving yields up to 85% .
- One-pot pseudo five-component reactions : Using aldehydes, malononitrile, and thiourea in ethanol/water under reflux, with yields improved by adjusting solvent polarity and temperature .
- Phosphonate-functionalized thiopyrans : Introduced via one-pot reactions with phosphorus reagents, requiring strict anhydrous conditions and inert atmospheres .
Optimization parameters: Solvent choice (e.g., glycerol for eco-friendly catalysis), temperature control (80–120°C), and stoichiometric ratios (1:1.2 aldehyde-to-methylene compound). Purity is enhanced via column chromatography (silica gel, ethyl acetate/hexane) .
Q. How can spectroscopic and crystallographic data be effectively interpreted to confirm the structure of this compound derivatives?
- Methodological Answer :
- 1H/13C NMR : Key diagnostic signals include thiopyran ring protons (δ 4.5–5.5 ppm for H-4 and H-6) and sulfur-adjacent carbons (δ 120–140 ppm). Substituents like sulfonamides show distinct NH peaks (δ 6.5–7.5 ppm) .
- X-ray crystallography : CCDC references (e.g., 1983315) provide bond-length validation; for example, S–C bonds in the thieno-thiopyran system typically measure 1.70–1.75 Å .
- HRMS : Exact mass analysis confirms molecular formulas (e.g., C11H18N2O4S3 for sulfonamide derivatives, m/z 338.467) .
Advanced Research Questions
Q. What mechanistic insights have been gained into the cyclization steps involved in forming the thieno-thiopyran ring system?
- Methodological Answer : Cyclization proceeds via Knoevenagel condensation followed by Michael addition and heterocyclization :
Aldehyde and active methylene compound form α,β-unsaturated intermediates.
Nucleophilic attack by sulfur sources (e.g., thiourea) generates thiolate intermediates.
Intramolecular cyclization yields the fused thiopyran ring.
Key evidence: Isolation of intermediates via TLC monitoring and DFT calculations support this pathway .
Q. How do computational methods like DFT contribute to understanding the electronic properties of this compound derivatives?
- Methodological Answer :
- DFT studies (B3LYP/6-31G* basis set) reveal:
- High electron density at the sulfur atoms, making the system redox-active.
- Substituents (e.g., nitro groups) lower LUMO energies (−2.1 eV), enhancing electrophilicity .
- Applications: Predicting charge-transfer behavior in optoelectronic materials .
Q. What are the challenges in designing structure-activity relationship (SAR) studies for sulfonamide-functionalized this compound derivatives?
- Methodological Answer :
- Synthetic hurdles : Sulfonamide introduction requires precise control of sulfonation conditions (e.g., ClSO3H in DCM at 0°C) to avoid over-sulfonation .
- Biological assays : Correlating substituent position (e.g., C-2 vs. C-4 sulfonamides) with activity (e.g., IC50 values against cancer cells) demands high-purity compounds and standardized cytotoxicity protocols (MTT assay, HCT-15/MCF-7 cell lines) .
Data Contradiction Analysis
Q. What strategies resolve contradictions in reported biological activities of this compound derivatives?
- Methodological Answer :
- Standardization : Discrepancies in IC50 values (e.g., 10 µM vs. 50 µM) arise from assay variability. Use internal controls (e.g., doxorubicin) and replicate experiments (n ≥ 3) .
- Metabolic stability : Conflicting in vitro/in vivo data may reflect poor pharmacokinetics. Address via logP optimization (target 2–3) and prodrug strategies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
